EHop-016

Descripción general

Descripción

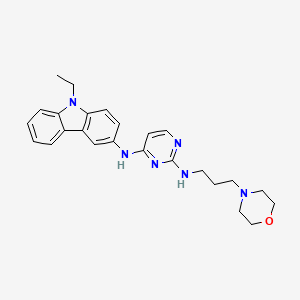

EHop-016 (N4-(9-ethyl-9H-carbazol-3-yl)-N2-[3-(morpholin-4-yl)propyl]pyrimidine-2,4-diamine) is a small-molecule inhibitor targeting Rac GTPases, specifically Rac1 and Rac2. With a molecular weight of 430.55 and CAS number 1380432-32-5, it exhibits an IC50 of 1.1 µM for Rac1 inhibition in metastatic MDA-MB-435 breast cancer cells . This compound disrupts Rac-GEF (guanine nucleotide exchange factor) interactions, particularly with Vav2, thereby inhibiting downstream effectors like PAK1 (p21-activated kinase 1), lamellipodia formation, and cancer cell migration . In vivo studies demonstrate its efficacy in reducing mammary tumor growth (by ~80%) and metastasis in nude mouse models at 25 mg/kg, without significant toxicity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: EHop-016 se sintetiza con base en la estructura del inhibidor establecido de Rac/Rac guanosina nucleótido intercambiador de factor NSC23766. La síntesis implica múltiples pasos, incluyendo la formación de un núcleo de pirimidina y la unión de grupos funcionales específicos para mejorar su actividad inhibitoria .

Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis de this compound típicamente implica técnicas estándar de síntesis orgánica, incluyendo reacciones de condensación, pasos de purificación y caracterización mediante técnicas como la resonancia magnética nuclear y la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de Reacciones: EHop-016 principalmente experimenta interacciones con proteínas en lugar de reacciones químicas tradicionales como la oxidación o reducción. Inhibe específicamente la interacción entre las GTPasas Rac y sus factores de intercambio de guanosina nucleótidos .

Reactivos y Condiciones Comunes: La síntesis de this compound involucra reactivos como derivados de pirimidina, compuestos de carbazol y morfolina. Las condiciones de reacción típicamente incluyen temperaturas controladas, solventes como el dimetilsulfóxido y pasos de purificación para lograr una alta pureza .

Productos Mayores: El producto principal de la síntesis es el propio this compound, caracterizado por su capacidad de inhibir la actividad de la GTPasa Rac1 y Rac3 con alta especificidad .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : EHop-016 is identified chemically as N4-(9-ethyl-9H-carbazol-3-yl)-N2-(3-morpholin-4-yl-propyl)-pyrimidine-2,4-diamine. It exhibits a high degree of purity (≥98%) and an IC50 value of approximately 1 μM, making it a potent inhibitor of Rac activity .

Mechanism : this compound functions by blocking the interaction between Rac and guanine nucleotide exchange factors (GEFs), specifically Vav2. This inhibition disrupts Rac's role in promoting cell migration and invasion, critical steps in cancer metastasis. Additionally, at higher concentrations (around 10 μM), this compound also inhibits Cdc42, another GTPase involved in cell signaling .

Scientific Research Applications

This compound has been extensively studied for its applications in various cancer types, particularly breast cancer. Below are key areas of research:

Inhibition of Cancer Metastasis

This compound has demonstrated significant efficacy in reducing the migration and invasion of metastatic cancer cells. In vitro studies using MDA-MB-435 and MDA-MB-231 breast cancer cell lines showed that this compound effectively decreases Rac activity, leading to reduced lamellipodia formation and inhibited cell migration .

Tumor Growth Suppression

In vivo experiments using nude mouse models have illustrated that this compound not only inhibits tumor growth but also reduces metastasis. This suggests its potential as a therapeutic agent in managing advanced breast cancer .

Impact on Viral Infections

Recent studies have indicated that this compound may also play a role in antiviral applications. It has been shown to suppress herpes simplex virus replication by inhibiting Rac1 activity, which is essential for viral entry and replication . This opens avenues for exploring this compound's utility beyond oncology.

Case Studies

The following case studies highlight the effectiveness of this compound in various experimental settings:

Mecanismo De Acción

EHop-016 ejerce sus efectos inhibiendo específicamente la interacción entre las GTPasas Rac y sus factores de intercambio de guanosina nucleótidos. Esta inhibición previene la activación de Rac, lo que lleva a una disminución en las vías de señalización aguas abajo, como la actividad de la quinasa 1 activada por p21. Como resultado, this compound reduce eficazmente la migración e invasión celular, lo que lo convierte en un candidato prometedor para terapias antimetastásicas .

Compuestos Similares:

- NSC23766: Un inhibidor de Rac/Rac guanosina nucleótido intercambiador de factor anterior, que sirvió como base estructural para this compound .

- MBQ-167: Otro inhibidor de Rac con mecanismos de acción similares .

- LAS 52449110: Un compuesto identificado por su potencial para inhibir Rac1 al dirigirse al sitio de unión del factor de intercambio de guanosina nucleótidos .

Singularidad: this compound es único debido a su alta especificidad y potencia en la inhibición de la actividad de la GTPasa Rac1 y Rac3. Tiene una concentración inhibitoria (IC50) de 1.1 micromolar, que es significativamente más baja que la de NSC23766, lo que lo convierte en un inhibidor más eficaz .

Comparación Con Compuestos Similares

Structural and Mechanistic Comparisons

NSC23766

- Structure : A pyrimidine derivative lacking the carbazole group present in EHop-014.

- Mechanism : Inhibits Rac1 by blocking Tiam1- and Trio-mediated Rac activation.

- Activity : IC50 = 95 µM in MDA-MB-435 cells, making EHop-016 100-fold more potent .

Compound 11b (Carbazole Derivative)

- Structure : Retains this compound’s carbazole group but replaces the pyrimidine core with a pyridine ring, enabling a "U-shaped" conformation for tighter Rac1 binding .

- Activity :

MBQ-167

- Mechanism : Dual Rac/Cdc42 inhibitor targeting guanine nucleotide association .

- Activity : Inhibits Rac and Cdc42 at lower concentrations (IC50 ~0.1 µM) but lacks carbazole-based structural motifs .

- In Vivo : Reduces metastasis in breast cancer models but shows overlapping immune cell effects (e.g., macrophage migration inhibition) .

Pharmacological Profiles

Functional Comparisons

Anti-Migratory Effects :

Downstream Signaling :

- Toxicity Profiles: this compound reduces viability of non-tumoral MCF-10A cells by 50% at 10 µM .

Clinical and Preclinical Relevance

- This compound: Validated in nude mouse models for breast cancer and leukemia . Synergizes with daunorubicin (DNR) in AML models, enhancing apoptosis .

- Compound 11b : Preclinical promise as a molecular probe for migration studies but lacks in vivo validation .

- MBQ-167 : Effective in reducing tumor microenvironment interactions but may require combination therapies .

Actividad Biológica

EHop-016 is a novel small molecule inhibitor specifically targeting the Rho GTPase Rac, which plays a crucial role in cancer cell migration and metastasis. This compound was developed to enhance the inhibition of Rac activity compared to its predecessor, NSC23766, which was found to be ineffective in aggressive cancer cell lines.

This compound functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This interaction is critical for the activation of Rac, which is often overexpressed in metastatic cancers. The inhibition of Rac activity leads to reduced cell migration and invasion, making this compound a promising candidate for cancer therapy.

Key Findings

- Inhibition Potency :

- Selectivity :

- Impact on Cell Viability :

- Downstream Effects :

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 30% when administered orally or intraperitoneally, with an average half-life of about 4.5 hours. This suggests that this compound could be effectively utilized as a therapeutic agent in clinical settings for treating metastatic cancers .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of EHop-016 in inhibiting Rac GTPase activity?

this compound specifically targets Rac1 and Rac3 GTPases by disrupting Vav2-mediated Rac activation, thereby inhibiting downstream effectors like PAK1 (p21-activated kinase). This inhibition suppresses Rac-directed lamellipodia formation and cell migration in metastatic cancer models. Methodologically, this is validated using pull-down assays for Rac-GTP levels, immunofluorescence for actin cytoskeleton changes, and wound-healing assays to quantify migration inhibition .

Q. How can researchers confirm this compound’s target specificity in experimental settings?

To verify specificity, employ comparative assays with related GTPases (e.g., Cdc42, RhoA). For example:

- Use G-LISA activation kits to measure Rac1 vs. Cdc42 activity post-treatment.

- Combine genetic knockdown (siRNA for Rac1/Rac3) with pharmacological inhibition to assess redundancy.

- Validate via structural analysis (e.g., molecular docking studies) to confirm binding to Rac’s switch region .

Q. What are the recommended in vitro and in vivo dosing protocols for this compound?

- In vitro : Use 1–10 µM in cell culture (e.g., MDA-MB-231, MDA-MB-435) for 24–48 hours. Solubilize in DMSO (≤0.1% final concentration) with controls for solvent effects .

- In vivo : Administer intraperitoneally at 10–40 mg/kg in murine models. Pharmacokinetic studies recommend UPLC/MS/MS for plasma concentration monitoring, with an LLOQ of 5 ng/mL and extraction using 100% ACN to optimize recovery .

Q. How should researchers address discrepancies in this compound’s effects across cell lines?

- Perform dose-response curves to identify cell line-specific IC50 values.

- Validate Rac activation status in each model using GTPase activity assays.

- Control for off-target effects at higher concentrations (≥10 µM) by co-treating with Cdc42 inhibitors (e.g., MBQ-167) to isolate Rac-specific pathways .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s efficacy in combinatorial therapy?

- Pair this compound with Cdc42 inhibitors (e.g., MBQ-167) to simultaneously block Rac/Cdc42-driven metastasis.

- Use syngeneic mouse models to evaluate immune modulation, as this compound reduces tumor-associated macrophages and IL-6 levels, enhancing checkpoint inhibitor responses .

- Employ pharmacokinetic modeling to synchronize dosing intervals and avoid metabolic interference .

Q. How can researchers resolve contradictions in this compound’s inhibitory effects on RhoA vs. Rac?

- At low concentrations (≤5 µM), this compound selectively inhibits Rac, but at ≥10 µM, it may paradoxically increase RhoA activity. To mitigate:

- Use RhoA-specific inhibitors (e.g., Y-27632) in tandem.

- Monitor cross-talk via FRET-based biosensors for real-time GTPase activity tracking .

Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?

- Standardize sample preparation: Use heparin or citrate anticoagulants (no significant recovery differences) and avoid MeOH + formic acid, which reduces extraction efficiency.

- Implement autosampler wash protocols (5X syringe/needle rinses) to minimize carryover during UPLC/MS/MS runs .

Q. How can this compound’s translational potential be evaluated in non-cancer models (e.g., antifungal applications)?

- Adapt fungal infection models (e.g., Trichophyton rubrum) to test this compound’s inhibition of dermatophyte Cdc42/Rac.

- Quantify hyphal elongation via microscopy and correlate with GTPase activity using qRT-PCR for downstream effectors (e.g., PAK1) .

Q. Methodological Guidelines

Q. What controls are critical when designing this compound experiments?

- Include vehicle controls (DMSO) and positive/negative controls for GTPase activity (e.g., NSC-23766 for Rac, EHT-1864 for broad GTPase inhibition).

- Validate antibody specificity in Western blots using Rac1/Rac3 knockout cell lines .

Q. How should researchers document this compound experiments for peer review?

Propiedades

IUPAC Name |

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTZZRFCMOAFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.